molecular formula C22H18N2O3S2 B2533020 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941951-23-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2533020
CAS No.: 941951-23-1
M. Wt: 422.52
InChI Key: QUZXBIDXOYWTRZ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide (hereafter referred to by its full name) is a benzothiazole-based hybrid compound characterized by a hydroxylphenyl core, a benzo[d]thiazole moiety, and a 4-methoxyphenylthioacetamide side chain. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are often associated with biological activity, including enzyme inhibition and fluorescence properties.

The compound has been studied in environmental sensing applications due to its excited-state intramolecular proton transfer (ESIPT) properties. For example, its derivative, N-(3-(benzo[d]thiazol-2-yl)-4-(tert-butyldiphenylsilyloxy)phenyl)acetamide (BTBPA), isomerizes to the target compound upon fluoride ion exposure, enabling selective detection of F⁻ via fluorescence wavelength shifts .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-27-15-7-9-16(10-8-15)28-13-21(26)23-14-6-11-19(25)17(12-14)22-24-18-4-2-3-5-20(18)29-22/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZXBIDXOYWTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the hydroxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the methoxyphenylthioacetamide moiety: This could be done through nucleophilic substitution reactions, where a methoxyphenylthiol reacts with an acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The central acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying pharmacological properties or generating metabolites.

Conditions Products Key Findings
Acidic (HCl, H₂O, reflux)2-((4-Methoxyphenyl)thio)acetic acid + 3-(benzo[d]thiazol-2-yl)-4-hydroxyanilineComplete hydrolysis after 6–8 hours at 80°C.
Basic (NaOH, H₂O/EtOH, 60°C)Sodium salt of 2-((4-methoxyphenyl)thio)acetate + aniline derivativeFaster kinetics in alkaline media (2–3 hours) due to nucleophilic OH⁻ attack.

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage acts as a nucleophilic site, enabling substitution reactions with electrophiles.

Electrophile Conditions Products Applications
Alkyl halides (R-X)K₂CO₃, acetone, RT2-(Alkylthio)-N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide derivativesEnhances lipophilicity for membrane penetration.
Acyl chloridesPyridine, CH₂Cl₂, 0°C to RTThioester derivativesStabilizes the thioether group against oxidation.

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Oxidizing Agent Conditions Products Impact on Activity
H₂O₂ (30%)Acetic acid, 50°C, 2 hr2-((4-Methoxyphenyl)sulfinyl)acetamide derivativeModerate increase in anticancer activity.
mCPBACH₂Cl₂, 0°C, 1 hr2-((4-Methoxyphenyl)sulfonyl)acetamide derivativeImproved metabolic stability but reduced solubility.

Electrophilic Aromatic Substitution

The hydroxyphenyl and methoxyphenyl rings undergo substitution reactions at activated positions.

Hydroxyphenyl Ring Reactivity

  • Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives (meta to -OH) .

  • Sulfonation : Oleum introduces -SO₃H groups at the para position relative to -OH .

Methoxyphenyl Ring Reactivity

  • Halogenation : Br₂/FeBr₃ produces 3-bromo-4-methoxyphenyl derivatives .

Functionalization of the Benzothiazole Moiety

The electron-deficient benzothiazole ring participates in:

  • Alkylation : Reaction with alkyl halides at N1 (e.g., methyl iodide → N1-methyl derivative) .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N and S atoms, enhancing anticancer activity .

Condensation Reactions

The -NH group of the acetamide participates in Schiff base formation:

Carbonyl Compound Conditions Products Biological Relevance
4-ChlorobenzaldehydeEtOH, glacial AcOH, ΔN-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetohydrazoneImproved antiproliferative activity against A549 cells .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

  • C-S Bond Cleavage : Generates thiyl radicals, leading to dimerization or cross-coupling products.

Comparative Reactivity Analysis

Key functional groups ranked by reactivity:

  • Thioether > Acetamide > Benzothiazole > Methoxyphenyl > Hydroxyphenyl.

This reactivity profile highlights the compound’s versatility in generating derivatives for structure-activity relationship (SAR) studies. Further research should explore its behavior under catalytic conditions (e.g., Pd-mediated cross-coupling) and biotransformation pathways.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The general procedure includes:

  • Formation of Thiazole Derivative : The initial step involves synthesizing the benzo[d]thiazole core through a condensation reaction between 2-aminobenzenethiol and appropriate aldehydes.
  • Acetylation : The hydroxyl group on the phenolic part is acetylated to form the acetamide derivative.
  • Thioether Formation : The introduction of the methoxyphenyl thio group is achieved through nucleophilic substitution reactions.

These steps yield the target compound with specific functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit anticancer properties . For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have exhibited strong inhibitory effects on AChE, with IC50 values indicating effective binding affinity . The molecular docking studies reveal that these compounds interact favorably with the active site of AChE, enhancing their therapeutic potential.

Antimicrobial Activity

The compound also shows antimicrobial properties , particularly against Gram-positive bacteria. Studies have reported that thiazole derivatives can exhibit significant antibacterial activity, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-donating groups (like methoxy) enhances biological activity.
  • Modifications on the thiazole ring can significantly impact potency against specific targets.

The following table summarizes some key findings related to the compound's biological activities:

Biological ActivityAssay TypeIC50 Value (µM)Reference
AChE InhibitionIn vitro2.7
Anticancer ActivityMTT Assay (various cell lines)<1.61
Antimicrobial ActivityZone of inhibition assayVaries

Case Study 1: Anticancer Properties

In a study assessing various thiazole derivatives, this compound was tested against breast cancer cell lines. Results indicated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of AChE inhibitors derived from thiazole compounds demonstrated that this compound improved cognitive functions in animal models by enhancing cholinergic transmission.

Scientific Research Applications

Medicinal Chemistry

The compound is of interest due to its structural features, which suggest potential biological activity. The presence of the benzo[d]thiazole moiety is linked to various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. In vitro studies have confirmed these activities through methods such as the turbidimetric method and disc diffusion assays .

Anticancer Activity

The compound has been studied for its anticancer potential, particularly against breast cancer cell lines like MCF7. Preliminary findings suggest that it may induce apoptosis in cancer cells, a mechanism commonly utilized by anticancer agents. Molecular docking studies have also indicated favorable binding interactions with cancer-related targets .

Biological Evaluation

The biological evaluation of this compound has been supported by various assays and studies.

In Vitro Studies

In vitro assays have demonstrated the compound's activity against various cancer cell lines, revealing significant cytotoxic effects. For example, compounds derived from similar structures have shown IC50 values indicating potent inhibitory effects on cell proliferation .

Structural and Chemical Properties

The synthesis of this compound typically involves multi-step processes requiring precise control over reaction conditions to ensure high yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are commonly employed for characterization and analysis .

Case Study 1: Anticancer Activity

A study synthesized various derivatives related to benzo[d]thiazole compounds and evaluated their anticancer properties against multiple cell lines. The results indicated that specific modifications to the thiazole structure enhanced anticancer activity significantly, demonstrating the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The study highlighted that certain modifications led to improved efficacy compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Summary of Key Findings

ApplicationFindings
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
AnticancerInduces apoptosis in cancer cells; effective against MCF7 cell line
MechanismDisruption of cellular processes; potential targeting of specific pathways
Synthesis TechniquesMulti-step synthesis; characterization via NMR, IR, HPLC

Comparison with Similar Compounds

Structural Analogues with Thioacetamide and Benzothiazole Moieties

The compound shares structural motifs with several benzothiazole-acetamide derivatives, differing primarily in substituents and side chains. Key analogues include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
N-(Benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C₂₁H₁₆N₆O₂S₂ 448.5 Triazolopyridazine ring, 4-methoxyphenyl Potential kinase inhibition (inferred)
N-2-Benzothiazolyl-N-[2-(dimethylamino)ethyl]-2-[(4-methoxyphenyl)thio]acetamide (1171918-80-1) C₁₉H₂₀N₄O₂S₂ 424.5 Dimethylaminoethyl group Unspecified pharmacological activity
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide C₂₀H₁₄N₆O₅S₂ 514.5 Nitrobenzothiazole, cyano-pyrimidinone Anticancer activity (VEGFR-2 inhibition)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) C₂₂H₂₂N₄O₂S 408.5 Piperazine, 4-methoxyphenylthiazole MMP inhibition (anti-inflammatory potential)

Key Observations :

  • The 4-methoxyphenylthio group is a common feature in several derivatives (e.g., 1171918-80-1, compound 16), but its combination with a hydroxylphenylbenzothiazole core in the target compound is unique .
  • Electron-withdrawing groups (e.g., nitro in ’s compound) increase molecular weight and may enhance binding to targets like VEGFR-2 .

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, melting points, and stability:

Compound Melting Point (°C) Solubility (Polarity) Stability Notes
Target compound (BTHPA) Not reported Moderate (polar OH) Stable under neutral conditions
Compound 16 () 281–282 Low (nonpolar groups) Stable in DMSO
2-((4-Methoxyphenyl)thio)-N-(4-nitrophenyl)acetamide (CDD-934506, ) Not reported Low (nitro group) Requires inert storage conditions

Key Differences :

  • The hydroxyl group in BTHPA improves aqueous solubility compared to nitro- or methoxy-substituted analogues (e.g., CDD-934506) .
  • Melting points correlate with molecular symmetry; compound 16’s high mp (281–282°C) suggests crystalline stability due to its piperazine and thiazole groups .

Mechanistic Insights :

  • The 4-methoxyphenylthio group in BTHPA may mimic tyrosine residues in enzyme-binding pockets, a feature shared with kinase inhibitors like GSK1570606A () .

Q & A

Q. What are the standard synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Condensation of 2-aminothiazole derivatives with substituted acetophenones under acidic conditions to form the benzothiazole core .
  • Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution, often using 2-chloroacetamide intermediates in the presence of K₂CO₃ or triethylamine in solvents like DMF or acetone .
  • Step 3 : Functionalization of the hydroxyl group at the 4-position through protective group strategies (e.g., tert-butyldiphenylsilyl) to prevent side reactions . Yields exceeding 90% are achievable with optimized stoichiometry and anhydrous conditions .

Q. Which spectroscopic methods are critical for structural validation?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1680–1700 cm⁻¹, NH stretching at ~3180–3345 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry of substituents. For example, the benzo[d]thiazole proton resonates as a singlet near δ 9.04 ppm, while methoxy groups appear as singlets at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 489.55 for C₂₅H₂₃N₅O₄S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency?

  • Catalyst Screening : Anhydrous AlCl₃ or morpholine-based catalysts improve cyclization efficiency for the benzothiazole core .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for thioether bond formation, while ethanol/water mixtures aid in crystallization .
  • Temperature Control : Reflux at 80–100°C ensures complete conversion without degrading heat-sensitive intermediates . For example, reports a 95% yield using ethanol as a solvent at 80°C for benzothiazole ring closure .

Q. How do substituents influence biological activity?

  • Methoxy Groups : The 4-methoxyphenylthio moiety enhances lipophilicity, improving blood-brain barrier penetration in neuroprotective studies .
  • Halogenation : Fluorine or bromine at the aryl ring increases antiproliferative activity (e.g., IC₅₀ values <10 µM in colon cancer models) by enhancing electrophilic interactions with kinase targets .
  • Thiadiazole Hybrids : Compounds like 4c (bearing a 4-methoxyphenylurea group) show dual VEGFR-2/BRAF inhibition, with 72% tumor growth inhibition in vitro .

Q. How can contradictions in biological data be resolved?

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase assays) may arise from variations in ATP concentrations or cell line selection (e.g., HCT-116 vs. SW480 colon cancer models) .
  • Metabolic Stability Testing : Conflicting in vivo efficacy data can be addressed by evaluating hepatic microsomal stability. For instance, tert-butyl protective groups in BTHPA reduce oxidative metabolism, extending half-life in pharmacokinetic studies .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) clarifies binding mode inconsistencies. highlights stronger VEGFR-2 interactions for nitro-substituted derivatives (e.g., 8c) due to π-π stacking with Phe1047 .

Data Analysis and Reproducibility

Q. What analytical criteria ensure batch-to-batch consistency?

  • Purity Standards : HPLC purity ≥95% (λ = 254 nm) with retention time matching reference standards .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 49.91%, N: 18.33% for 4c) to confirm stoichiometry .
  • Melting Point Consistency : Sharp melting points (e.g., 262–264°C for 4c) indicate high crystallinity and minimal impurities .

Q. How is the compound’s stability evaluated under experimental conditions?

  • pH Stability : Incubation in buffers (pH 1–13) for 24 hours, monitored via HPLC, reveals degradation at pH >10 due to hydrolysis of the acetamide bond .
  • Light Sensitivity : UV-Vis spectroscopy shows no photodegradation under amber light, but exposure to UV (365 nm) triggers ESIPT-mediated isomerization in BTHPA derivatives .

Biological Mechanism Studies

Q. What in vitro models are used to assess kinase inhibition?

  • Enzyme Assays : ADP-Glo™ kinase assays quantify CK1δ/ε inhibition (IC₅₀ = 0.8 µM for compound 18) using recombinant enzymes .
  • Cell-Based Assays : Western blotting for phosphorylated BRAF (p-BRAF) in melanoma cells (A375) validates target engagement .

Q. How is selectivity against off-target kinases ensured?

  • Kinase Profiling Panels : Broad-spectrum screening against 100+ kinases (e.g., Eurofins KinaseProfiler) identifies off-target hits. Compound 9c shows >50-fold selectivity for VEGFR-2 over FGFR1 .
  • Structural Insights : Co-crystallography with CK1δ (PDB: 5LKS) confirms hydrogen bonding between the acetamide carbonyl and Lys38, explaining selectivity .

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